molecular formula C14H14N2O3 B13788524 2-Hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)benzamide CAS No. 783370-95-6

2-Hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B13788524
CAS No.: 783370-95-6
M. Wt: 258.27 g/mol
InChI Key: TWDAHELDRIBBHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 5-methyl-2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)benzamide is unique due to the presence of both the methoxy and hydroxyl groups, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

783370-95-6

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-4-methoxy-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O3/c1-9-3-6-13(15-8-9)16-14(18)11-5-4-10(19-2)7-12(11)17/h3-8,17H,1-2H3,(H,15,16,18)

InChI Key

TWDAHELDRIBBHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)O

Origin of Product

United States

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